molecular formula C9H14O B14276700 Non-5-YN-2-one CAS No. 132716-17-7

Non-5-YN-2-one

Cat. No.: B14276700
CAS No.: 132716-17-7
M. Wt: 138.21 g/mol
InChI Key: KHGADPZWZGCLSA-UHFFFAOYSA-N
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Description

Non-5-YN-2-one (CAS 27039-84-5), also referred to as 5-Nonen-2-one, is an aliphatic ketone with a nine-carbon chain featuring a ketone group at the second position and an unsaturated bond at the fifth position. However, its physical and chemical properties, such as melting point, boiling point, and solubility, remain underexplored in publicly accessible studies.

Properties

CAS No.

132716-17-7

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

non-5-yn-2-one

InChI

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-4,7-8H2,1-2H3

InChI Key

KHGADPZWZGCLSA-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Non-5-YN-2-one can be synthesized through various methods. One common approach involves the reaction of 1-hexyne with acetic anhydride in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with temperatures around 50-60°C and atmospheric pressure.

Industrial Production Methods: In an industrial setting, this compound can be produced via a continuous flow process. This method involves the use of a packed bed reactor containing a catalyst such as palladium on carbon. The reactants, 1-hexyne and acetic anhydride, are continuously fed into the reactor, and the product is collected at the outlet. This process allows for efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions: Non-5-YN-2-one undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the alkyne can be substituted with halogens (e.g., bromine or chlorine) in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) at room temperature.

Major Products:

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated alkynes.

Scientific Research Applications

Non-5-YN-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Non-5-YN-2-one involves its reactivity due to the presence of the triple bond and the carbonyl group. The triple bond can participate in various addition reactions, while the carbonyl group can undergo nucleophilic addition. These reactive sites make this compound a versatile compound in organic synthesis.

Molecular Targets and Pathways: this compound can interact with various molecular targets, including enzymes and receptors, through its reactive functional groups. The pathways involved in its reactions typically include nucleophilic addition, electrophilic addition, and oxidation-reduction processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Double Bond Position Key Properties Stability
This compound C₉H₁₄O 138.21 (calculated) C5 Industrial use; limited toxicity data Stable under recommended conditions
(E)-5-Octen-2-one C₈H₁₄O 126.20 C5 Fragrance applications; higher volatility Stable; used in flavor industries
5-Hexen-2-one C₆H₁₀O 98.14 C5 Solvent; reactive in Diels-Alder reactions Less stable due to shorter chain

Key Observations :

  • Chain Length and Volatility: this compound’s longer carbon chain (C9) confers lower volatility compared to (E)-5-Octen-2-one (C8) and 5-Hexen-2-one (C6), making it more suitable for high-temperature industrial processes .
  • Functional Applications: (E)-5-Octen-2-one is widely utilized in fragrance synthesis due to its fruity odor, whereas this compound’s industrial role remains ambiguous .

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